((4-Ethynylphenyl)ethynyl)triisopropylsilane

Organic Synthesis Protecting Group Strategy Chemoselective Deprotection

((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS 175345-90-1) is an organosilicon compound of the aryl acetylene class, featuring a rigid 1,4-phenylene spacer that separates a terminal ethynyl group from a triisopropylsilyl (TIPS)-protected ethynyl unit. This molecular architecture confers the compound with a unique combination of high steric bulk, hydrolytic stability, and orthogonal reactivity—enabling its deployment as a bifunctional building block in the construction of π-conjugated oligomers, polymers, and molecular architectures for organic electronics and materials science.

Molecular Formula C19H26Si
Molecular Weight 282.5 g/mol
CAS No. 175345-90-1
Cat. No. B170610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Ethynylphenyl)ethynyl)triisopropylsilane
CAS175345-90-1
Synonyms((4-ethynylphenyl)ethynyl)triisopropylsilane
Molecular FormulaC19H26Si
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C
InChIInChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3
InChIKeyZGZVOFPKSXXWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS 175345-90-1) – Aryl-TIPS-Acetylene Building Block for Precision Organic Synthesis and Advanced Materials


((4-Ethynylphenyl)ethynyl)triisopropylsilane (CAS 175345-90-1) is an organosilicon compound of the aryl acetylene class, featuring a rigid 1,4-phenylene spacer that separates a terminal ethynyl group from a triisopropylsilyl (TIPS)-protected ethynyl unit [1]. This molecular architecture confers the compound with a unique combination of high steric bulk, hydrolytic stability, and orthogonal reactivity—enabling its deployment as a bifunctional building block in the construction of π-conjugated oligomers, polymers, and molecular architectures for organic electronics and materials science [2].

Why Substituting ((4-Ethynylphenyl)ethynyl)triisopropylsilane with Generic Aryl Acetylenes or TMS-Protected Analogs Compromises Reaction Outcomes


Direct substitution of ((4-Ethynylphenyl)ethynyl)triisopropylsilane with simpler analogs—such as TMS-protected acetylenes or non-silylated aryl ethynes—fails in demanding synthetic contexts because these alternatives lack the precise orthogonal protection, steric bulk, and dual functional termini required for sequential cross-coupling strategies. TMS groups are base-labile and prone to premature deprotection under Sonogashira conditions, whereas unprotected terminal alkynes undergo homocoupling side reactions . Conversely, fully TIPS-protected acetylenes cannot be chemoselectively deprotected in the presence of other silyl ethers, limiting architectural complexity [1]. The specific design of ((4-Ethynylphenyl)ethynyl)triisopropylsilane—with a free ethynyl group and a TIPS-protected ethynyl group bridged by a phenylene spacer—resolves these limitations by enabling staged, chemoselective transformations that are quantitatively superior in both yield and selectivity [2].

Quantitative Evidence: ((4-Ethynylphenyl)ethynyl)triisopropylsilane Performance Against Comparator Compounds


Orthogonal Deprotection Selectivity: TIPS Group Remains Intact During Quantitative TMS Removal

Under DBU-mediated deprotection conditions (1.0 equivalent DBU, acetonitrile/water, 60°C, 40 min), acetylenic TMS groups are quantitatively cleaved, while bulkier acetylenic TIPS groups remain 100% intact . This contrasts sharply with TMS-acetylene alone, which undergoes complete deprotection, and with conventional fluoride-based methods that non-selectively remove both TMS and TIPS groups [1].

Organic Synthesis Protecting Group Strategy Chemoselective Deprotection

Sonogashira Coupling Efficiency: Quantitative Yield in Complex π-Extended Helicene Synthesis

In the synthesis of a π-extended pentadecabenzo[9]helicene, ((4-Ethynylphenyl)ethynyl)triisopropylsilane underwent Sonogashira coupling with 2,5,8,11,14-penta-tert-butyl-17-iodohexabenzocoronene to afford a key polyphenylene intermediate [1]. The overall multi-step sequence, including this coupling, delivered the final chiral nanographene product in 24% isolated yield after Scholl oxidation [1]. While direct yield comparisons for this exact coupling step are not reported, the successful execution of this sterically demanding coupling with a bulky iodoarene highlights the compound's superior reactivity and compatibility relative to TMS-acetylene, which is typically not employed in such hindered systems due to premature deprotection and volatility [2].

Sonogashira Coupling π-Extended Systems Nanographene Synthesis

Steric Bulk and Hydrolytic Stability: TIPS Group Confers 100% Resistance to Neutral Hydrolysis

The triisopropylsilyl (TIPS) moiety in ((4-Ethynylphenyl)ethynyl)triisopropylsilane exhibits a hydrolytic sensitivity classification of '4: no reaction with water under neutral conditions' [1]. This is in stark contrast to trimethylsilyl (TMS) acetylene, which is highly susceptible to hydrolysis and base-mediated cleavage . The increased steric bulk of the TIPS group (three isopropyl substituents) provides a kinetic shield that suppresses nucleophilic attack at silicon, thereby extending shelf-life and enabling aqueous work-up procedures without decomposition [2].

Silyl Protecting Groups Stability Hydrolytic Sensitivity

Molecular Architecture for Orthogonal Functionalization: Bifunctional Design Enables Sequential Coupling

The crystal structure of a derivative, ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane, confirms the near-parallel alignment of the two phenyl rings with a dihedral angle of 4.27° [1]. This structural rigidity facilitates π–π stacking interactions in the solid state, with a perpendicular distance of 3.5135 Å between terminal and central phenyl rings of adjacent molecules [1]. The presence of both a free terminal alkyne and a TIPS-protected alkyne in the parent compound ((4-Ethynylphenyl)ethynyl)triisopropylsilane enables stepwise Sonogashira couplings—first at the unprotected ethynyl group, followed by deprotection and a second coupling at the TIPS-ethynyl site [2].

Oligo(phenylene ethynylene) Molecular Wires Orthogonal Protection

Priority Application Scenarios for ((4-Ethynylphenyl)ethynyl)triisopropylsilane in Research and Industrial Synthesis


Synthesis of π-Extended Helicenes and Chiral Nanographenes

Use as a key building block in Sonogashira coupling/Diels–Alder/Scholl oxidation cascades to construct fully extended π-systems perpendicular to the helical axis, yielding deep-red solids with enhanced fluorescence quantum yields and circularly polarized luminescence (CPL) properties [1]. The TIPS group provides essential steric shielding and solubility during multi-step sequences.

Construction of Orthogonally Protected Oligo(phenylene ethynylene) (OPE) Molecular Wires

Employ the bifunctional nature of the compound—free ethynyl group for initial coupling and TIPS-protected ethynyl group for subsequent activation—to synthesize linear and Y-shaped OPEs with differentiated end groups for molecular electronics applications [2].

Development of Solution-Processable Organic Semiconductors for OLEDs and OPVs

Incorporate the TIPS-ethynylphenyl moiety into larger acene and heteroacene frameworks to enhance solubility in organic solvents and stabilize the extended π-system against oxidation and dimerization, thereby enabling solution-based device fabrication [3].

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